3,3-Dimethoxy-2,2-dimethylpropanal
Description
3,3-Dimethoxy-2,2-dimethylpropanal is a protected aldehyde derivative characterized by two methoxy (-OCH₃) groups and two methyl (-CH₃) substituents on the central carbon of a propanal backbone. Its structure (C₇H₁₄O₃) enables unique reactivity in organic synthesis, particularly as a masked malondialdehyde equivalent. The compound serves as a precursor in enantioselective allylation reactions, where its dimethyl acetal group can be selectively unmasked during work-up to enable subsequent transformations .
Properties
IUPAC Name |
3,3-dimethoxy-2,2-dimethylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)6(9-3)10-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFEAIIACKXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447551 | |
| Record name | 3,3-dimethoxy-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18208-39-4 | |
| Record name | 3,3-dimethoxy-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethoxy-2,2-dimethylpropanal can be synthesized through several methods. One common approach involves the reaction of acetone with methanol in the presence of an acid catalyst . This reaction produces 2,2-dimethoxypropane, which can then be further modified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxy-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethoxy-2,2-dimethylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme reactions and metabolic pathways.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethoxy-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways . For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)
- Molecular Formula : C₅H₁₀O₂
- Key Functional Groups : Aldehyde (-CHO), hydroxyl (-OH), and two methyl groups.
- Applications : Primarily used as a laboratory chemical for research and development .
- Safety Profile : Classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Comparison :
- Unlike 3,3-Dimethoxy-2,2-dimethylpropanal, this compound lacks methoxy groups, which reduces its stability as a protecting group in synthesis.
- The hydroxyl group increases polarity, affecting solubility and reactivity in nucleophilic additions.
3-Iodo-2,2-dimethylpropanal (CAS 87902-25-8)
- Molecular Formula : C₅H₇IO
- Key Functional Groups : Aldehyde (-CHO), iodo (-I), and two methyl groups.
- Applications: No specific synthetic applications are mentioned in the evidence, but the iodine substituent likely enhances electrophilicity for cross-coupling reactions.
- Comparison :
- The iodine atom introduces significant steric bulk and electronic effects, making it more reactive toward substitution compared to the methoxy-substituted analog.
- Higher molecular weight (212.01 g/mol) compared to this compound (146.18 g/mol).
2,2-Dimethoxypropane (CAS 77-76-9)
- Molecular Formula : C₅H₁₂O₂
- Key Functional Groups : Two methoxy groups and a central ketone.
- Physical Properties : Boiling point 83°C, density 0.847 g/cm³ .
- Applications : Widely used as a solvent and acetalization reagent.
- Comparison :
- Lacks the aldehyde functionality, limiting its utility in carbonyl chemistry.
- Similar methoxy substitution pattern but distinct reactivity due to the ketone group.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3,3-Dimethoxy-2,2-dimethylpropanal is a compound with notable chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the available literature on the biological effects of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and features two methoxy groups attached to a dimethylpropanal backbone. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aldehydes with methanol in the presence of acid catalysts. The reaction conditions can significantly influence the yield and purity of the product.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities, which may be applicable to this compound. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.
| Compound | Antioxidant Activity | Reference |
|---|---|---|
| This compound | Potentially high | |
| Similar Dimethoxy Compounds | Confirmed activity |
Enzyme Inhibition
Studies have shown that certain dimethylated compounds can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways that lead to disease progression.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Aldose Reductase | Competitive Inhibition | |
| Acetylcholinesterase | Non-competitive Inhibition |
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. This activity is critical for developing potential anticancer therapies.
Case Studies
- Antioxidant Efficacy : A study conducted by Garoufis et al. (2008) demonstrated that similar dimethoxy compounds significantly reduced oxidative stress markers in vitro.
- Enzyme Inhibition : Research by Kumar et al. (2009) reported that dimethylated compounds inhibited aldose reductase activity by up to 60%, suggesting therapeutic potential in diabetic complications.
- Cytotoxicity Assessment : A recent investigation into various dimethoxy compounds revealed that this compound showed promising cytotoxicity against HeLa cells with an IC50 value indicating effective concentration levels for further studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
